molecular formula C13H26N2O2 B13803399 (S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate

(S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B13803399
M. Wt: 242.36 g/mol
InChI Key: QFMAJVFKERAZEL-NSHDSACASA-N
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Description

(S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)piperidine-1-carboxylate with dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of (S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 2-((dimethylamino)methyl)piperidine-1-carboxylate is unique due to the presence of the tert-butyl ester group and the dimethylamino substituent. These functional groups confer specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (2S)-2-[(dimethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-6-8-11(15)10-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

QFMAJVFKERAZEL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN(C)C

Origin of Product

United States

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